3-(4-Bromophenyl)-3-methylazetidine
Description
3-(4-Bromophenyl)-3-methylazetidine (CAS: 2044744-62-7) is a four-membered azetidine ring substituted at the 3-position with a 4-bromophenyl group and a methyl group. Azetidines, known for their conformational rigidity and metabolic stability, are valuable scaffolds in medicinal chemistry.
Properties
Molecular Formula |
C10H12BrN |
|---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
3-(4-bromophenyl)-3-methylazetidine |
InChI |
InChI=1S/C10H12BrN/c1-10(6-12-7-10)8-2-4-9(11)5-3-8/h2-5,12H,6-7H2,1H3 |
InChI Key |
LNHGFXXOSYLMAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
The following section compares 3-(4-bromophenyl)-3-methylazetidine with structurally or functionally related compounds, emphasizing molecular features, biological activities, and synthesis routes.
Structural Analogs: Azetidine Derivatives
Azetidines with halogenated aryl groups are common in drug discovery. Key comparisons include:
- 3-(Difluoromethyl)-3-methylazetidine hydrochloride (CAS: 1788041-57-5): Differs in the substituent (difluoromethyl vs. bromophenyl), which reduces lipophilicity but enhances metabolic stability. Such fluorinated analogs are prioritized in CNS drug design due to improved pharmacokinetics .
- Methyl 3-fluoroazetidine-3-carboxylate hydrochloride (CAS: 2227206-51-9): Incorporates a carboxylate ester, increasing polarity for solubility. The absence of a bromophenyl group limits its use in hydrophobic target binding .
Table 1: Structural Comparison of Azetidine Derivatives
Functional Analogs: Bromophenyl-Containing Compounds
The 4-bromophenyl group is a recurring motif in bioactive molecules. Notable examples:
- Their extended conjugated systems differ from the compact azetidine scaffold, suggesting divergent target affinities .
- 1,3,4-Oxadiazole Derivatives (IIIa, IIIb) :
- IIIa : 1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one
- IIIb : 1-(4-Bromophenyl)-3-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl]propan-1-one
Both compounds showed 59.5% and 61.9% inhibition of carrageenan-induced paw edema (100 mg/kg dose), comparable to indomethacin (64.3%). Their Severity Index (SI) values (0.75 and 0.83) indicate lower toxicity than indomethacin (SI = 2.67) .
Table 2: Anti-inflammatory Activity of Bromophenyl-Containing Compounds
Pharmacological Analogs: Zimelidine and Allylamines
Zimelidine, an antidepressant, shares the 4-bromophenyl motif but incorporates a pyridylallylamine structure. Its (Z)-isomer configuration is critical for serotonin reuptake inhibition. In contrast, this compound lacks the allylamine chain, suggesting different mechanisms of action .
Key Differences :
- Zimelidine: Targets monoamine transporters via extended conjugated system.
- This compound : Compact structure may favor GPCR or enzyme modulation.
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